molecular formula C8H7BrO3S B031752 Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate CAS No. 22098-10-8

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

Cat. No. B031752
CAS RN: 22098-10-8
M. Wt: 263.11 g/mol
InChI Key: PMBGHMBDWGNJJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate and related compounds often involves novel chalcones and cyclization products, utilizing ethylacetoacetate for the generation of specific derivatives. These synthetic routes are characterized by their efficiency and the ability to yield compounds with promising biological activities, such as anti-inflammatory and antimicrobial properties (Ashalatha, Narayana, & Vijaya Raj, 2009).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate derivatives has been elucidated through spectral analyses and crystal structures investigations. These studies reveal the stabilization of molecular structures through weak intermolecular hydrogen bonding, contributing to their reactivity and potential as bioactive molecules (Ahmed et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate are diverse, including its use in palladium-catalysed direct heteroarylations. This method provides efficient access to biheteroaryls, illustrating the compound's versatility in facilitating complex chemical transformations (Fu, Zhao, Bruneau, & Doucet, 2012).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of 3,4-dihydropyrimidin-2-(1H)-(thi)ones , showing good antibacterial and antifungal activity. This highlights its role in developing potential therapeutic agents (Sharma et al., 2022).
  • It serves as a reagent in Palladium-Catalysed Direct Heteroarylations , facilitating the formation of biheteroaryls and showcasing its utility in complex organic synthesis (Fu et al., 2012).
  • Research on π-hole tetrel bonding interactions in derivatives of ethyl 2-triazolyl-2-oxoacetate underscores its significance in studying molecular interactions and crystal engineering (Ahmed et al., 2020).

Biological Activities and Applications

  • The compound's derivatives have shown antioxidant activities , with significant inhibition observed, indicating its potential in developing antioxidant agents (Althagafi, 2022).
  • In the realm of DNA-binding analysis , a new pentadentate N3S2 Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its complexes have been studied for their physical, chemical, and DNA-binding properties, suggesting its potential in anticancer research (Warad et al., 2020).

properties

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBGHMBDWGNJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371316
Record name Ethyl (5-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate

CAS RN

22098-10-8
Record name Ethyl (5-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiophene (10 mL, 103.3 mmol, 1.0 eq) in dichloromethane (200 mL) was added ethyl 2-chloro-2-oxoacetate (13.8 mL, 123.9 mmol, 1.2 eq) and aluminum trichloride (16.5 g, 123.9 mmol, 1.2 eq) at 0° C. After stirring for 10 minutes, the reaction mixture was diluted with dichloromethane and poured into ice. The combined organic phase was washed (brine), dried (MgSO4), filtered and concentrated to give a residue, the residue was purified by silica gel column chromatography to yield ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate (7.0 g, 25.8%). LC-MS (m/z): 262.8 [M+H]+. 1H NMR (400 MHz, DMSO-d6): δ 1.33 (t, J=7.2 Hz, 3H), 4.33-4.39 (m, 2H), 7.48 (d, J=3.6 Hz, 1H), 7.94 (d, J=4.4 Hz, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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